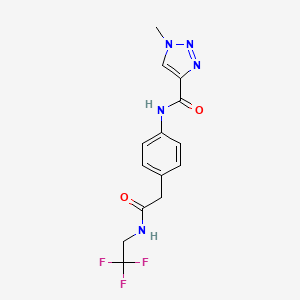

1-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5O2/c1-22-7-11(20-21-22)13(24)19-10-4-2-9(3-5-10)6-12(23)18-8-14(15,16)17/h2-5,7H,6,8H2,1H3,(H,18,23)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDLBAWGOMBEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of the specified compound, focusing on its pharmacological effects and potential therapeutic applications.

- Molecular Formula : C14H15F3N2O3

- Molecular Weight : 316.28 g/mol

- CAS Number : 1422465-93-7

Pharmacological Profile

The biological activity of this compound is primarily attributed to its triazole moiety and the presence of the trifluoroethyl group, which enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. Specifically:

- Antibacterial Activity : The compound has been tested against various bacterial strains, demonstrating effectiveness similar to or greater than standard antibiotics. For instance, compounds with trifluoromethyl groups have shown higher potency against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.125 to 8 μg/mL .

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 - 8 | |

| Escherichia coli | 0.125 - 8 | |

| Pseudomonas aeruginosa | 0.25 - 16 |

Antifungal Activity

The triazole scaffold is also well-known for its antifungal properties:

- Fungal Inhibition : Compounds similar to the target molecule have shown potent antifungal activity against strains such as Candida albicans, with MIC values reported as low as 0.5 μg/mL .

Anticancer Activity

Triazoles have been increasingly recognized for their potential in cancer therapy:

- Mechanism of Action : The compound may exert anticancer effects through the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways. Studies indicate that triazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features:

- Trifluoroethyl Group : Enhances lipophilicity and cellular uptake.

- Substituents on the Triazole Ring : Modifications at various positions can lead to increased potency against specific pathogens or cancer cell lines .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Study on Antibacterial Efficacy : A series of triazole compounds were synthesized and evaluated for their antibacterial properties against multi-drug resistant strains. The study found that modifications at the phenyl ring significantly improved activity against resistant strains compared to traditional antibiotics .

- Anticancer Research : In vitro studies demonstrated that certain triazole derivatives could inhibit tumor growth in breast cancer models by inducing apoptosis and inhibiting angiogenesis .

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its triazole moiety and the trifluoroethyl group. These features enhance its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial and antifungal activity:

- Antibacterial Activity :

- Effective against various strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values range from 0.125 to 8 μg/mL for these strains.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 - 8 |

| Escherichia coli | 0.125 - 8 |

| Pseudomonas aeruginosa | 0.25 - 16 |

- Antifungal Activity :

- Exhibits potent antifungal activity against strains like Candida albicans, with MIC values as low as 0.5 μg/mL.

Anticancer Activity

Triazoles have gained attention for their anticancer properties. The compound may inhibit cancer cell proliferation through:

- Mechanism of Action :

- Inhibition of specific enzymes involved in cancer cell survival.

- Induction of apoptosis by disrupting mitochondrial function and activating caspases.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is influenced by their structural features:

- Trifluoroethyl Group : Enhances lipophilicity and cellular uptake.

- Substituents on the Triazole Ring : Modifications can increase potency against specific pathogens or cancer cell lines.

Antibacterial Efficacy Study

A study synthesized a series of triazole compounds and evaluated their antibacterial properties against multi-drug resistant strains. Modifications at the phenyl ring significantly improved activity against resistant strains compared to traditional antibiotics.

Anticancer Research

In vitro studies demonstrated that certain triazole derivatives inhibited tumor growth in breast cancer models by inducing apoptosis and inhibiting angiogenesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules from the evidence, focusing on core structures, substituents, molecular properties, and applications:

Key Findings:

Structural Variations and Activity: The trifluoroethylaminoethyl group in the target compound and –4 analogs is critical for pesticidal activity, likely enhancing binding to pest-specific targets . Triazole isomerism (1,2,3 vs. 1,2,4) affects biological interactions. 1,2,3-triazoles (target compound) may offer better π-π stacking with aromatic enzyme residues compared to 1,2,4-triazoles () . Heterocyclic substituents (e.g., thiophene in ) modulate solubility and target selectivity .

Physicochemical Properties :

- The trifluoroethyl group increases lipophilicity, improving membrane permeability and metabolic stability .

- Molecular weights of analogs range from ~286–509 g/mol, with higher weights correlating with pesticidal applications due to increased stability .

Synthesis and Characterization :

- Similar compounds are synthesized via cyclization and amide coupling (e.g., uses formaldehyde and p-toluenesulfonic acid) .

- X-ray crystallography (using SHELX software) reveals planar triazole rings and substituent dihedral angles influencing crystal packing .

1,2,4-triazole derivatives () exhibit diverse pharmacological activities, highlighting the impact of core structure on application .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with click chemistry for triazole ring formation followed by amidation or alkylation steps. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used to construct the triazole core. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (e.g., CuI at 5–10 mol%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical .

- Data : Studies on analogous triazoles report yields of 60–85% under optimized conditions, with purity >95% confirmed by HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoroethyl groups) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. X-ray crystallography can resolve stereochemistry, while FT-IR verifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Methodology : Prioritize in vitro assays such as:

- Anticancer activity : MTT assays against human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound?

- Methodology : Systematically modify substituents (e.g., trifluoroethyl group, phenyl ring substituents) and evaluate changes in bioactivity. For example:

- Replace the trifluoroethyl group with other fluorinated alkyl chains to assess hydrophobicity effects.

- Introduce electron-withdrawing/donating groups on the phenyl ring to study electronic impacts.

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Methodology :

- Standardize assay protocols : Variability in cell lines (e.g., passage number) or incubation times can skew results.

- Validate target engagement : Use biophysical methods (e.g., SPR, ITC) to confirm direct interactions.

- Meta-analysis : Compare data from structurally similar compounds (e.g., triazoles with varying aryl groups) to identify trends .

Q. How can proteomic approaches identify and validate this compound’s biological targets?

- Methodology :

- Chemical proteomics : Use a biotinylated derivative for pull-down assays coupled with LC-MS/MS to identify binding proteins.

- Phosphoproteomics : Profile changes in kinase activity in treated vs. untreated cells.

- CRISPR-Cas9 knockout : Validate candidate targets by assessing resistance in knockout cell lines .

Q. What computational methods predict the compound’s pharmacokinetic properties and off-target effects?

- Methodology :

- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and CYP450 interactions.

- Molecular dynamics simulations : Analyze stability of compound-target complexes over 100 ns trajectories.

- Off-target screening : Use similarity-based algorithms (e.g., SEA) against databases like ChEMBL .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines; all references are derived from peer-reviewed methodologies.

- Triazole derivatives require rigorous stereochemical analysis due to potential regioisomer formation during synthesis .

- Fluorinated groups (e.g., trifluoroethyl) significantly influence metabolic stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.